![molecular formula C14H19LiN2O5 B2923268 Lithium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]-1,3-oxazole-4-carboxylate CAS No. 2260936-63-6](/img/structure/B2923268.png)

Lithium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]-1,3-oxazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

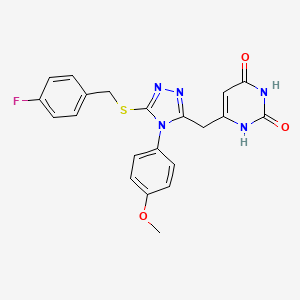

Lithium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]-1,3-oxazole-4-carboxylate is a useful research compound. Its molecular formula is C14H19LiN2O5 and its molecular weight is 302.26. The purity is usually 95%.

BenchChem offers high-quality Lithium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]-1,3-oxazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]-1,3-oxazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neuroprotective Properties and Aging

Lithium compounds, including the specified lithium salt, are explored in scientific research for their neuroprotective properties and potential to delay aging. For instance, lithium has shown promising results in increasing survival during normal aging in Caenorhabditis elegans, suggesting a novel mechanism involving altered gene expression related to nucleosome-associated functions. This suggests lithium's role in modulating histone methylation and chromatin structure, which could have implications for understanding and treating age-related conditions (McColl et al., 2008).

Neurodegenerative Disorders

Lithium's neuroprotective effects extend to potential applications in neurodegenerative disorders like Alzheimer's disease (AD), amyotrophic lateral sclerosis (ALS), and Parkinson's disease (PD). Research suggests lithium modulates key homeostatic mechanisms such as neurotrophic response, autophagy, oxidative stress, inflammation, and mitochondrial function, largely due to its inhibition of glycogen synthase kinase-3 beta (GSK-3β) and inositol monophosphatase (IMP). This positions lithium as a candidate for disease-modification therapies in these disorders, offering a new perspective on treatment strategies (Forlenza et al., 2014).

Cardiovascular Effects

In the context of cardiovascular research, lithium's effects have been studied to understand its potential cardiotoxic side effects and mechanisms of action. For example, lithium has been associated with oxidative stress and inflammation in the heart, indicating the need for careful consideration of its therapeutic use and monitoring in clinical settings to mitigate adverse effects. This research underscores the importance of understanding the broader physiological impacts of lithium treatment beyond its psychiatric applications (Mezni et al., 2017).

Photoluminescence and Material Science

In the field of materials science, lithium salts, including the specified compound, are studied for their photoluminescence properties, which have implications for developing new materials with potential applications in electronics, photovoltaics, and lighting. These studies contribute to the broader understanding of lithium compounds' physical properties and their applications beyond biomedicine (Aliev et al., 2014).

Propriétés

IUPAC Name |

lithium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]-1,3-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5.Li/c1-14(2,3)21-13(19)16-7-5-4-6-9(16)11-10(12(17)18)15-8-20-11;/h8-9H,4-7H2,1-3H3,(H,17,18);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUDQXUOTDJERI-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)(C)OC(=O)N1CCCCC1C2=C(N=CO2)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19LiN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]-1,3-oxazole-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-methoxy-2-(thiomorpholin-4-ylcarbonyl)-N-[4-(trifluoromethoxy)phenyl]quinolin-4-amine](/img/structure/B2923185.png)

![Ethyl 1-[2-[[(E)-3-(2-chloropyridin-4-yl)prop-2-enoyl]amino]ethyl]imidazole-4-carboxylate](/img/structure/B2923186.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2923189.png)

![tert-butyl N-[5-(trifluoromethyl)furan-2-yl]carbamate](/img/structure/B2923190.png)

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2923203.png)

![11-oxo-N-propyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B2923204.png)

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2923205.png)